molecular formula C9H14INO2 B11714952 tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11714952
M. Wt: 295.12 g/mol
InChI Key: DMJOQIZANGFYFZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C9H14INO2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents like acetic acid or water.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.

Major Products Formed:

  • Substituted pyrrole derivatives
  • Oxidized pyrrole derivatives
  • Reduced pyrrole derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In general, the compound can act as a precursor to other active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity.

Comparison with Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-bromo-2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts. The iodine atom also influences the compound’s electronic properties, potentially making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H14INO2

Molecular Weight

295.12 g/mol

IUPAC Name

tert-butyl 4-iodo-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C9H14INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h6H,4-5H2,1-3H3

InChI Key

DMJOQIZANGFYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)I

Origin of Product

United States

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